Lipophilicity Advantage: Computed logP Comparison Across the Benzylic Naphthalene Series
The target compound exhibits substantially higher computed lipophilicity than both the monochloro analog 1-[chloro(phenyl)methyl]naphthalene (CAS 93259-74-6) and the non-halogenated parent 1-benzylnaphthalene (CAS 611-45-0). The XLogP3-AA for 1-[dichloro(phenyl)methyl]naphthalene is 5.8 [1], compared with a logP of 5.1680 for the monochloro analog and a logP of 4.43060 for 1-benzylnaphthalene . This represents a +0.63 log unit increase over the monochloro analog and a +1.37 log unit increase over the non-halogenated analog, corresponding to approximately 4.3-fold and 23-fold higher octanol/water partition ratios, respectively.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | logP 5.52 (computed, Chemsrc/yybyy); XLogP3-AA 5.8 (PubChem) |
| Comparator Or Baseline | 1-[chloro(phenyl)methyl]naphthalene: logP 5.1680; 1-benzylnaphthalene: logP 4.43060 |
| Quantified Difference | +0.35 to +0.63 log units vs. monochloro; +1.09 to +1.37 log units vs. non-halogenated |
| Conditions | Computed partition coefficients; XLogP3-AA (PubChem 2025 release) and standard logP (Chemsrc/Molbase databases) |
Why This Matters
Higher lipophilicity translates to altered solubility, membrane permeability, and chromatographic retention behavior, making the dichloro compound preferentially suitable for applications requiring enhanced non-polar partitioning or where the monochloro analog would provide insufficient lipophilic character.
- [1] PubChem Compound Summary for CID 12792428, 1-[Dichloro(phenyl)methyl]naphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/102417-46-9 (accessed 2026-05-03). View Source
